Ethosuximide-d3 - 1189703-33-0

Ethosuximide-d3

Catalog Number: EVT-1441901
CAS Number: 1189703-33-0
Molecular Formula: C7H11NO2
Molecular Weight: 144.188
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ethosuximide is a type of medication primarily used to treat absence seizures, a form of epilepsy. [, , ] It is categorized as an anticonvulsant and specifically targets T-type calcium channels in the brain. [, , ]

Ethosuximide

Compound Description: Ethosuximide is an anticonvulsant drug primarily used to treat absence seizures, a type of generalized epilepsy characterized by brief lapses in awareness. [, , , , ] It exerts its therapeutic effect by reducing T-type calcium currents, particularly in thalamic neurons, which are involved in generating the abnormal electrical activity associated with absence seizures. [, , , , ]

Sodium Valproate

Compound Description: Sodium valproate, also known as valproic acid, is another commonly prescribed anticonvulsant drug used to manage various types of seizures, including absence seizures. [, , ] It has a broader spectrum of activity than ethosuximide and is also effective in treating generalized tonic-clonic seizures, which are characterized by convulsions and loss of consciousness. [, , ]

Relevance: While structurally distinct from Ethosuximide-d3, sodium valproate is considered related due to its shared therapeutic application in managing absence seizures. Clinical trials have compared the efficacy and tolerability of ethosuximide, sodium valproate, and lamotrigine in children and adolescents with absence seizures, with findings indicating that ethosuximide demonstrates superior effectiveness and tolerability as an initial monotherapy for this patient population. [, , ]

Lamotrigine

Compound Description: Lamotrigine is a newer-generation anticonvulsant medication used to treat various seizure types, including absence seizures, though it might be less effective than ethosuximide and valproate. [, , ] It is also approved as a mood stabilizer for bipolar disorder. []

Relevance: Similar to sodium valproate, lamotrigine's relevance stems from its therapeutic use in managing absence seizures, although it is considered less effective than ethosuximide. [, , ] The inclusion of lamotrigine in clinical trials assessing anticonvulsant therapies for absence seizures underscores its position within this drug class despite exhibiting lower efficacy compared to ethosuximide. [, , ]

Mibefradil

Compound Description: Mibefradil is a calcium channel blocker that has been investigated for its potential in treating various conditions, including hypertension and heart failure. [] It exhibits a relatively selective blockade of T-type calcium channels, similar to ethosuximide. []

Relevance: Despite not being directly indicated for epilepsy treatment, mibefradil's mechanism of action as a T-type calcium channel blocker, specifically targeting the CaV3.2 subtype, links it to Ethosuximide-d3. [] This shared pharmacological target suggests a potential overlap in their effects on neuronal excitability, even though their clinical applications differ.

Overview

Ethosuximide-d3 is a deuterated form of ethosuximide, which is primarily used as an antiepileptic medication. Ethosuximide itself is effective in treating absence seizures and is classified as a succinimide derivative. The deuterated version, Ethosuximide-d3, is utilized in pharmacokinetic studies and research applications due to its isotopic labeling, which allows for precise tracking in biological systems.

Source

Ethosuximide-d3 can be synthesized from commercially available ethosuximide through specific deuteration processes. It is often sourced from chemical suppliers such as MedchemExpress and LGC Standards, which specialize in isotopically labeled compounds for research purposes .

Classification

Ethosuximide-d3 falls under the category of pharmaceutical compounds, specifically as an antiepileptic agent. Its classification can be detailed as follows:

  • Type: Antiepileptic drug
  • Chemical Class: Succinimides
  • Deuterated Compound: Yes (contains three deuterium atoms)
Synthesis Analysis

Methods

The synthesis of Ethosuximide-d3 typically involves the introduction of deuterium into the ethosuximide structure. This can be achieved through various methods such as:

  • Chemical Deuteration: Utilizing deuterated solvents or reagents during the reaction process to replace hydrogen atoms with deuterium.
  • Catalytic Methods: Employing catalysts that facilitate the incorporation of deuterium into the compound.

Technical Details

The synthesis process may involve several steps, including:

  1. Starting Material: Ethosuximide (C7H11NO2) is used as the base compound.
  2. Deuteration Reaction: The reaction conditions are optimized to ensure maximum incorporation of deuterium, often monitored using spectroscopic techniques like nuclear magnetic resonance (NMR) to confirm the presence of deuterium in the final product.
Molecular Structure Analysis

Data

  • Molecular Weight: Approximately 155.19 g/mol (considering the mass of deuterium).
  • Melting Point: Similar to ethosuximide, typically around 140-145 °C.
Chemical Reactions Analysis

Reactions

Ethosuximide-d3 participates in various chemical reactions typical for antiepileptic drugs, including:

  • Hydrolysis: Reacts with water under acidic or basic conditions to form corresponding acids and amines.
  • Oxidation: Can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.

Technical Details

Reactions involving Ethosuximide-d3 are often studied using techniques such as:

  • Infrared Spectroscopy: To analyze functional groups and confirm the presence of isotopes.
  • Mass Spectrometry: To determine molecular weight and fragmentation patterns.
Mechanism of Action

Process

Ethosuximide-d3 functions similarly to ethosuximide by modulating calcium channels in neurons. Its primary mechanism involves:

  • T-Type Calcium Channel Blockade: Ethosuximide-d3 inhibits T-type calcium channels, reducing neuronal excitability and preventing seizure activity.

Data

Research indicates that ethosuximide derivatives can effectively lower the frequency of absence seizures by approximately 50% in clinical settings.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol and methanol; limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but should be protected from light and moisture.
  • Reactivity: Reacts with strong acids and bases; sensitive to oxidation.
Applications

Scientific Uses

Ethosuximide-d3 is primarily utilized in:

  • Pharmacokinetic Studies: To trace drug metabolism and distribution within biological systems.
  • Research on Epilepsy Treatments: Investigating new formulations or delivery methods for ethosuximide-based therapies.
  • Isotopic Labeling Studies: Understanding metabolic pathways and interactions at a molecular level.

Properties

CAS Number

1189703-33-0

Product Name

Ethosuximide-d3

IUPAC Name

3-methyl-3-(2,2,2-trideuterioethyl)pyrrolidine-2,5-dione

Molecular Formula

C7H11NO2

Molecular Weight

144.188

InChI

InChI=1S/C7H11NO2/c1-3-7(2)4-5(9)8-6(7)10/h3-4H2,1-2H3,(H,8,9,10)/i1D3

InChI Key

HAPOVYFOVVWLRS-FIBGUPNXSA-N

SMILES

CCC1(CC(=O)NC1=O)C

Synonyms

3-(Ethyl-d3)-3-methyl-2,5-pyrrolidinedione; 2-(Ethyl-d3)-2-methylsuccinimide; Atysmal-d3; Capitus-d3; Emeside-d3; Etosuximid-d3; H 940;-d3 Mesentol-d3; NSC 64013-d3; Simatin-d3; Succimal-d3; Succimitin-d3; Suxilep-d3; Suximal-d3;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.